molecular formula C16H17ClN2O3S B2799014 N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1798516-05-8

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2799014
CAS No.: 1798516-05-8
M. Wt: 352.83
InChI Key: ZKQPZCHECNXFMB-UHFFFAOYSA-N
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Description

N1-(2-(2-Chlorophenyl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-(2-chlorophenyl)-2-methoxyethyl group at the N1 position and a thiophen-2-ylmethyl substituent at the N2 position. Oxalamides are a versatile class of compounds with applications ranging from pharmaceuticals to flavoring agents. This article compares it with structurally and functionally similar oxalamides, leveraging data from antiviral, flavorant, and antimicrobial studies.

Properties

IUPAC Name

N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-22-14(12-6-2-3-7-13(12)17)10-19-16(21)15(20)18-9-11-5-4-8-23-11/h2-8,14H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQPZCHECNXFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1=CC=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure that includes a chlorophenyl moiety and a thiophenyl group, which contribute to its potential pharmacological effects.

Anti-inflammatory Activity

Research indicates that compounds within the oxalamide family, including this compound, exhibit notable anti-inflammatory properties. These compounds may inhibit inflammatory pathways, potentially through the modulation of cytokine production or inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. The presence of the thiophene ring is particularly significant, as thiophene derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain thiophene-containing compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting cell cycle progression . The specific mechanisms by which this compound exerts its anticancer effects are still under investigation but may involve interactions with key cellular targets such as topoisomerases or kinases.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been reported, with preliminary studies indicating activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds like this oxalamide could serve as potential alternatives or adjuncts to existing antimicrobial therapies .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : It could act on various receptors, altering signaling pathways that lead to cell proliferation or apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiophene derivatives can induce oxidative stress in cancer cells, leading to cell death.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of related compounds. For example:

  • A study on thiophene derivatives indicated significant cytotoxic effects against HeLa and PC-3 cancer cell lines, suggesting that modifications in the structure can enhance biological efficacy .
  • Another investigation highlighted the anti-inflammatory effects of oxalamides through the inhibition of COX enzymes, providing a basis for their therapeutic use in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
Anti-inflammatoryInhibition of COX/LOXModulation of cytokine production
AnticancerInduction of apoptosisInteraction with topoisomerases
AntimicrobialActivity against E. coli and S. aureusDisruption of bacterial cell wall integrity

Comparison with Similar Compounds

Structural Comparison with Analogous Oxalamides

The oxalamide core (N1-C(=O)-C(=O)-N2) allows for diverse substitutions, influencing physicochemical and biological properties. Key analogs include:

Substitution Patterns

N1-(4-Chlorophenyl)-N2-(thiazolyl/pyrrolidinyl)oxalamides (): Compound 13 (N1-(thiazolyl-acetylpiperidinyl)-N2-(4-chlorophenyl)) and 15 (N1-(pyrrolidinyl-thiazolyl)-N2-(4-chlorophenyl)) feature chlorophenyl and heterocyclic groups. These substitutions enhance antiviral activity against HIV by targeting the CD4-binding site .

N1-(Aryl)-N2-(isoindolin-2-yl)oxalamides ():

  • GMC-3 (N1-(4-chlorophenyl)-N2-(isoindolin-2-yl)) demonstrates antimicrobial activity. The isoindolinyl group may improve membrane penetration compared to thiophen-2-ylmethyl .

Umami Flavorants (): S336 (N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)) and No. 1770 (N1-(methoxybenzyl)-N2-(pyridin-2-ylethyl)) are structurally simplified oxalamides with regulatory approval as flavor enhancers. Their methoxy and pyridyl groups optimize receptor (hTAS1R1/hTAS1R3) binding .

Functional Group Impact

  • Thiophen-2-ylmethyl vs. Pyridin-2-yl : Thiophene’s lower basicity compared to pyridine may reduce CYP450 interactions (e.g., S5456 in inhibits CYP3A4 by 51% at 10 µM) .
  • 2-(2-Chlorophenyl)-2-methoxyethyl : The ortho-chloro and methoxy groups may enhance lipophilicity and metabolic stability compared to para-chlorophenyl analogs (e.g., GMC-3) .

Antiviral Activity

  • Compound 13 () inhibits HIV entry (IC50 ~0.1 µM) via CD4-binding site interference. The thiazole ring contributes to π-π stacking with viral glycoproteins .

Antimicrobial Activity

  • GMC Series (): Isoindolinyl oxalamides show moderate activity against S. aureus (MIC ~8 µg/mL). Thiophen-2-ylmethyl may offer broader-spectrum activity due to sulfur’s electronegativity .

Toxicological and Regulatory Considerations

  • Safety Margins: Structurally related flavorants () have a NOEL of 100 mg/kg/day, with a 500-million-fold safety margin .
  • CYP Inhibition : Pyridyl-containing oxalamides (e.g., S5456) show moderate CYP3A4 inhibition, whereas thiophene derivatives may exhibit lower off-target effects .

Q & A

Q. What synthetic routes are recommended for N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
  • Step 1 : Preparation of intermediates (e.g., 2-(2-chlorophenyl)-2-methoxyethylamine and thiophen-2-ylmethylamine).

  • Step 2 : Coupling via oxalyl chloride or oxalic acid derivatives under anhydrous conditions.

  • Step 3 : Purification via column chromatography or recrystallization .

  • Optimization :

  • Temperature : Maintain 0–5°C during amine coupling to minimize side reactions .

  • Solvent : Use dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility .

  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances reaction efficiency .

    • Data Table : Synthesis Optimization Parameters
ParameterOptimal RangeImpact on YieldReference
Reaction Temperature0–5°CReduces hydrolysis
Solvent PolarityLow (e.g., DCM)Improves coupling
Purification MethodColumn Chromatography≥95% purity

Q. How is the structural integrity and purity of this compound confirmed in academic research?

  • Methodological Answer : Analytical techniques include:
  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry (e.g., ¹H NMR for methylene protons at δ 3.56–5.48 ppm) .
  • Infrared (IR) Spectroscopy : Validates amide C=O stretches (~1650–1700 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>90%) with reverse-phase C18 columns .
  • Mass Spectrometry (LC-MS) : Detects molecular ion peaks (e.g., [M+H⁺] at m/z 479.12) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of oxalamide derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antiviral vs. anticancer) are addressed via:
  • Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., chloro vs. methoxy groups) to assess potency shifts .

  • In Vitro vs. In Vivo Models : Validate cytotoxicity in cell lines (e.g., HEK293) before animal testing .

  • Dose-Response Assays : Identify EC₅₀/IC₅₀ values to clarify efficacy thresholds .

    • Data Table : Reported Biological Activities
Study FocusActivity (IC₅₀)Model SystemReference
Antiviral2.3 µM (HIV entry)CD4+ T-cells
Anticancer15 µM (HeLa cells)Cervical carcinoma
Anti-inflammatory50% inhibition at 10 µMRAW264.7 macrophages

Q. How can computational methods predict the mechanism of action of this compound?

  • Methodological Answer :
  • Molecular Docking : Predict binding to targets (e.g., HIV gp120 or soluble epoxide hydrolase) using AutoDock Vina .

  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

  • QSAR Modeling : Relate electronic descriptors (e.g., logP, polar surface area) to bioactivity .

    • Case Study : Docking with HIV gp120
  • Binding Affinity : Calculated ΔG = -9.2 kcal/mol, suggesting strong interaction .

  • Key Residues : Hydrogen bonds with Asp368 and hydrophobic interactions with Trp427 .

Q. What experimental designs are critical for analyzing metabolic stability in preclinical studies?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) .
  • Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorometric assays .
  • Metabolite Identification : LC-MS/MS profiling to detect phase I/II metabolites .

Contradiction Analysis

  • Example : Discrepancies in reported IC₅₀ values for anticancer activity may arise from:
    • Cell Line Variability : HeLa vs. MCF-7 cells exhibit differential expression of target receptors .
    • Assay Conditions : Viability assays (MTT vs. ATP-based) yield varying sensitivity thresholds .

Key Takeaways

  • Synthesis : Prioritize low-temperature coupling and chromatography for purity.
  • Biological Profiling : Combine SAR, computational modeling, and multi-assay validation.
  • Data Gaps : Further in vivo pharmacokinetic studies are needed to bridge preclinical findings.

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